molecular formula C21H23N3O3S B2683392 Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 876865-88-2

Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2683392
CAS No.: 876865-88-2
M. Wt: 397.49
InChI Key: MTGLXDYJZNCJIX-UHFFFAOYSA-N
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Description

The target compound, Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate, is a pyrido-pyrimidine derivative characterized by a fused bicyclic core. Key structural features include:

  • m-Tolyl substituent (meta-methylphenyl) at position 5, enhancing lipophilicity and steric bulk.
  • 4-Oxo group and ethyl carboxylate at position 6, influencing hydrogen-bonding capacity and solubility.

Pyrido[2,3-d]pyrimidines are pharmacologically significant, often explored for anticancer, antimicrobial, and anti-inflammatory properties due to their structural resemblance to purine bases .

Properties

IUPAC Name

ethyl 7-methyl-5-(3-methylphenyl)-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-5-10-28-21-23-18-17(19(25)24-21)16(14-9-7-8-12(3)11-14)15(13(4)22-18)20(26)27-6-2/h5,7-9,11,16H,1,6,10H2,2-4H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGLXDYJZNCJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=CC(=C3)C)C(=O)NC(=N2)SCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS Number: 876865-88-2) is a complex organic compound belonging to the class of pyrido[2,3-d]pyrimidines. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C21H23N3O3S
  • Molecular Weight : 397.5 g/mol
  • Structure : The compound features an ethyl ester group, an allylthio group, and a p-tolyl group which contribute to its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. The compound exhibits selective activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.125 mg/mL0.25 mg/mL
Listeria monocytogenes0.0625 mg/mL1.25 mg/mL
Escherichia coliNo significant activityNot applicable

The antimicrobial activity was assessed using agar disk diffusion assays and broth microdilution methods. The results indicated that the compound was particularly effective against Gram-positive bacteria while showing limited or no activity against Gram-negative strains .

Anticancer Activity

The anticancer potential of this compound has also been investigated. It was found to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism of action may involve the modulation of signaling pathways associated with cell survival and proliferation.

Case Study: In Vitro Analysis

A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in:

  • IC50 Values : Ranging from 10 to 20 µM across different cell lines.
  • Apoptotic Markers : Increased levels of cleaved caspase-3 and PARP were observed, indicating the induction of apoptosis.

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Receptor Interaction : It can bind to cellular receptors that regulate growth and apoptosis.
  • Gene Expression Modulation : Influencing the expression of genes related to cell cycle regulation and apoptosis.

Scientific Research Applications

Antimicrobial Properties

Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate has shown significant antimicrobial properties in preliminary studies. Its structural components may enhance its ability to inhibit the growth of various pathogens. For instance, compounds in the pyrido[2,3-d]pyrimidine class have been documented for their effectiveness against bacterial strains and fungi.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro experiments have demonstrated that it can induce apoptosis (programmed cell death) in cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins. For example:

  • Cell Line Studies : In human promyelocytic leukemia HL-60 cells, treatment with this compound resulted in:
    • Increased apoptotic cell fractions.
    • Upregulation of pro-apoptotic proteins like Bax.
    • Downregulation of anti-apoptotic proteins such as Bcl-2.
    • Enhanced caspase-3 activity indicating a shift towards apoptotic pathways .
  • Mechanistic Insights : The compound's ability to increase intracellular calcium levels and reactive oxygen species (ROS) has been correlated with its pro-apoptotic effects. This suggests a multifaceted mechanism where oxidative stress plays a crucial role in promoting cell death in cancerous cells .

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the effects of this compound on HL-60 cells. The results indicated that at concentrations of 25 µM and 50 µM:

  • The percentage of apoptotic cells increased significantly from 0.2% at baseline to approximately 80% at higher concentrations.
  • Western blot analysis revealed increased levels of cleaved caspase-3 and Bax while Bcl-2 levels decreased .

Study 2: Antimicrobial Activity

Another study assessed the antimicrobial activity against various bacterial strains. The compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. This finding supports the potential use of this compound as a lead structure for developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Substituent and Core Structure Comparison
Compound Name Core Structure Key Substituents Molecular Formula Molar Mass (g/mol)
Target Compound Pyrido[2,3-d]pyrimidine 2-allylthio, 5-m-tolyl, 4-oxo, 6-ethyl carboxylate C₂₃H₂₃N₃O₃S 421.51*
Allyl 7-methyl-2,4-dioxo-5-phenyl-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate Pyrido[2,3-d]pyrimidine 2,4-dioxo, 5-phenyl, 6-allyl carboxylate C₁₈H₁₇N₃O₄ 339.35
Ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 3-oxo, 5-phenyl, 2-(2,4,6-trimethoxybenzylidene), 6-ethyl carboxylate C₂₆H₂₆N₂O₆S 494.55
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine 4-thietan-3-yloxy, 2-(ethyl thioacetate) C₁₂H₁₆N₂O₃S₂ 300.39

Key Observations :

  • The allylthio group in the target compound distinguishes it from analogs with dioxo (e.g., ) or benzylidene substituents (e.g., ).
  • The thiazolo[3,2-a]pyrimidine core in introduces a sulfur-containing heterocycle, altering electronic properties compared to the pyrido-pyrimidine core.

Key Observations :

  • High yields (85–93%) for pyrido-pyrimidine derivatives in suggest efficient cyclocondensation strategies.
  • The target compound’s synthesis may benefit from similar nitrile-active methylene chemistry .

Crystallographic and Conformational Analysis

Table 3: Crystal Packing and Ring Conformation
Compound Ring Puckering (Deviation from Plane) Hydrogen Bonding Patterns Space Group Reference
Target Compound Not reported Hypothetical: C–H···O/N interactions N/A -
Ethyl thiazolo[3,3-a]pyrimidine-6-carboxylate Pyrimidine ring puckered (0.224 Å) C–H···O chains along c-axis P21/n
Chromene-derived pyrido[2,3-d]pyrimidines Not reported Likely π-π stacking from aromatic chromene groups N/A

Key Observations :

  • The flattened boat conformation in stabilizes crystal packing via bifurcated C–H···O bonds, a feature likely relevant to the target compound’s solid-state behavior .
  • Substituents like 2,4,6-trimethoxybenzylidene in enhance steric hindrance, affecting dihedral angles (e.g., 80.94° between thiazolo and benzene rings) .

Bioactivity and Pharmacological Potential

While direct bioactivity data for the target compound is absent in the evidence, structural analogs provide insights:

  • Thiazolo[3,2-a]pyrimidines (e.g., ) are noted for antimicrobial and anticancer properties due to their planar, heteroaromatic cores .
  • Allylthio groups (in the target compound) may enhance reactivity toward cysteine residues in enzymes, analogous to sulfur-containing drugs .
  • m-Tolyl substituents could improve membrane permeability compared to phenyl or chromene groups in .

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